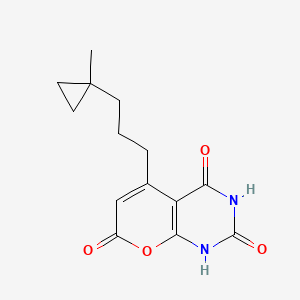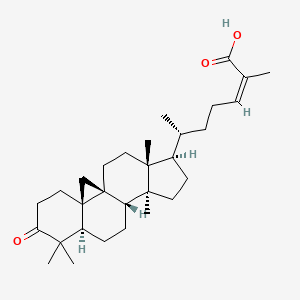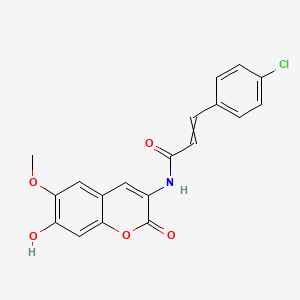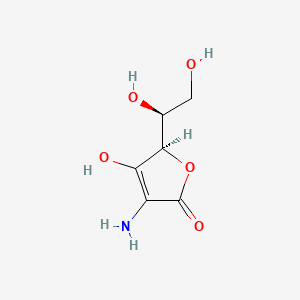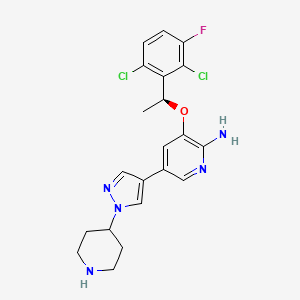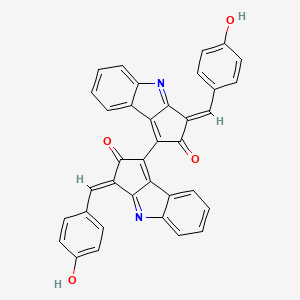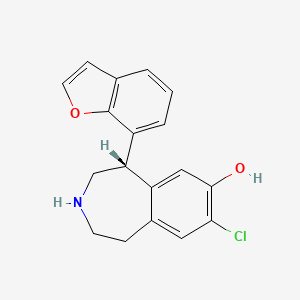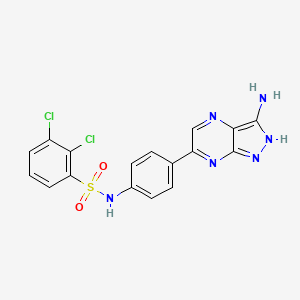
SGK1阻害剤
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine threonine protein kinase of the AGC family. It regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . SGK1 inhibitors are considered valuable for the treatment of various metabolic diseases .
Synthesis Analysis
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, have been used to discover novel inhibitors of SGK1 from a database with 29,158 compounds . The screened compounds were subjected to ADME/T, PAINS, and drug-likeness analysis .Molecular Structure Analysis
The molecular dynamics simulation demonstrated that the identified hit15 could bind to the active site of SGK1 and form stable interactions with key residues, such as Tyr178, ILE179, and VAL112 . The binding free energy of the SGK1-hit15 was -48.90 kJ mol -1 .Chemical Reactions Analysis
While specific chemical reactions involving SGK1 inhibitors are not detailed in the search results, it’s known that SGK1 inhibitors prevent the phosphorylation of GSK3β in U2OS cells .Physical And Chemical Properties Analysis
The molecular weight of a specific SGK1 inhibitor is reported to be 435.3 g/mol . It has a molecular formula of C17H12Cl2N6O2S .科学的研究の応用
代謝性疾患の治療
SGK1の阻害は、さまざまな代謝性疾患の治療のための価値あるアプローチと考えられています {svg_1}. これは、SGK1がAGCファミリーのセリンスレオニンタンパク質キナーゼとして、さまざまな酵素、転写因子、イオンチャネル、トランスポーター、細胞増殖およびアポトーシスを調節するためです {svg_2}.
がん研究
SGK1の異常な発現は、深刻な細胞的結果をもたらし、ヒトがんと密接に関連しています {svg_3}. SGK1は、多くの人間のがんの発生と発達に関与する複数の遺伝子の発現とシグナル伝達に影響を与える典型的な因子と考えられています {svg_4}.
診断および予後バイオマーカー
SGK1の異常な発現は組織で見つかっており、がんの進行の有用な指標になる可能性があります {svg_5}. さらに、SGK1はがん患者の生存の予後因子として機能します {svg_6}.
腫瘍形成
SGK1は、腫瘍形成、がん細胞の増殖、アポトーシス、浸潤、転移、オートファジー、代謝、治療抵抗性、および腫瘍ミクロ環境において重要な役割を果たしています {svg_7}.
創薬
ファーマコフォアモデル、ベイズ分類器、分子ドッキングなどのバーチャルスクリーニング手法を組み合わせて、29,158の化合物を含むデータベースからSGK1の新しい阻害剤を発見しました {svg_8}. これは、さまざまな疾患の治療のための新しいSGK1阻害剤の開発につながる可能性があります {svg_9}.
分子動力学シミュレーション
分子動力学シミュレーションは、特定の化合物がSGK1の活性部位に結合し、重要な残基と安定な相互作用を形成することを示しました {svg_10}. これは、シミュレートされた生理学的条件におけるこれらの化合物とSGK1との相互作用メカニズムに関する洞察を提供します {svg_11}.
作用機序
Target of Action
Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .
Mode of Action
SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .
Biochemical Pathways
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .
Pharmacokinetics
The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .
Result of Action
The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .
Action Environment
The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.
Safety and Hazards
将来の方向性
Given the involvement of SGK1 in numerous pathologies and complications, it is of immense interest to understand the molecular basis of the SGK1 pathway to develop specific inhibitors to control the overexpression of this protein . Furthermore, the role of SGK1-mediated autophagy as a potential therapeutic target for cancer has been discussed .
生化学分析
Biochemical Properties
SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .
Cellular Effects
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .
Molecular Mechanism
SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .
Temporal Effects in Laboratory Settings
The subcellular localization of SGK1 may depend on the functional state of the cell
Metabolic Pathways
SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .
Subcellular Localization
The subcellular localization of SGK1 may depend on the functional state of the cell
特性
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
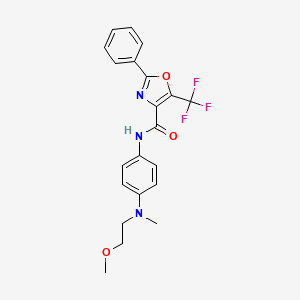

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
